N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine
Overview
Description
N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine is a compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of action
Compounds like this often target specific proteins or enzymes in the body. The exact target would depend on the specific structure of the compound and its functional groups. For example, some compounds might target enzymes involved in inflammatory responses, while others might target receptors involved in neurotransmission .
Mode of action
The compound would likely interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. This interaction could inhibit the target’s activity, enhance it, or modify it in some other way .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in inflammation, it could affect the biochemical pathways involved in the inflammatory response .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could affect the compound’s solubility, which would influence its absorption and distribution. The compound could be metabolized by enzymes in the liver, and excreted through the kidneys .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits an enzyme involved in inflammation, the result could be a reduction in inflammation .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine typically involves the reaction of 4-methylbenzylamine with 4-phenyl-1H-imidazole-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Various nucleophiles, such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine
- This compound
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-N-[(4-methylphenyl)methyl]-4-phenylimidazole-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-13-7-9-14(10-8-13)11-19-21-12-16(20-17(21)18)15-5-3-2-4-6-15/h2-10,12,19H,11H2,1H3,(H2,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFOGZNSSXSKSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNN2C=C(N=C2N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.